2-Formylthiophene-3-sulfonyl chloride
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Overview
Description
2-Formylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H3ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylthiophene-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2-formylthiophene using chlorosulfonic acid, followed by chlorination. The reaction typically proceeds under controlled temperature conditions to ensure the desired product’s formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Formylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles attack the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid are used under controlled conditions to facilitate the substitution on the thiophene ring.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Electrophilic Substitution: Products vary based on the electrophile but generally include substituted thiophenes.
Scientific Research Applications
2-Formylthiophene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylthiophene-5-sulfonyl chloride
- 3-Formylthiophene-2-sulfonyl chloride
- 2-Formylthiophene-4-sulfonyl chloride
Uniqueness
2-Formylthiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the formyl and sulfonyl chloride groups on the thiophene ring allows for distinct chemical behavior compared to its isomers .
Properties
IUPAC Name |
2-formylthiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVOFBIHFFUPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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